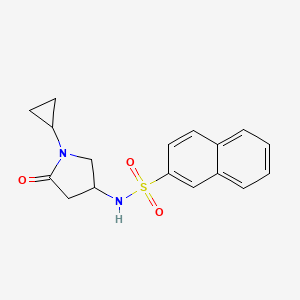
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide (CAS Number: 1396806-49-7) is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoforms. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₃S |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 1396806-49-7 |
Synthesis and Structural Analysis
The compound was synthesized using a multi-step process that involved the modification of pyrrolidine and naphthalene moieties. Structural elucidation was performed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry (MS) .
Inhibition of Carbonic Anhydrase Isoforms
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against specific carbonic anhydrase isoforms, particularly CA IX and CA XII. These isoforms are associated with tumor growth and metastasis, making them important targets in cancer therapy.
In Vitro Studies:
- The compound showed a concentration-dependent inhibition of CA IX with an IC50 value comparable to that of acetazolamide, a standard CA inhibitor .
- The structure–activity relationship (SAR) indicated that modifications in the cyclopropyl group could enhance inhibitory potency against these isoforms .
Antibacterial Activity
Preliminary assessments also revealed moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness was measured using standard broth microdilution methods, yielding promising results that warrant further exploration .
Case Studies
- CA Inhibition in Cancer Cells : A study evaluated the impact of this compound on MG-63 osteosarcoma cells. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, outperforming traditional CA inhibitors under hypoxic conditions .
- Enzyme Inhibition : The compound was tested for its ability to inhibit urease and acetylcholinesterase (AChE), showing strong inhibitory effects. This suggests potential applications in treating conditions related to these enzymes, such as peptic ulcers and Alzheimer's disease .
Structure–Activity Relationship (SAR)
The SAR analysis revealed that:
Propiedades
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17-10-14(11-19(17)15-6-7-15)18-23(21,22)16-8-5-12-3-1-2-4-13(12)9-16/h1-5,8-9,14-15,18H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMSAOIRHKOVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














